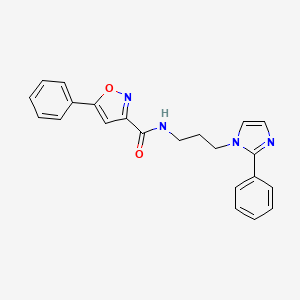

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide is a complex organic compound that features an isoxazole ring, an imidazole ring, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine hydrochloride with β-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions: The phenyl groups and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. For example:

-

Reaction with Alkynes : Under thermal or catalytic conditions, the isoxazole undergoes ring-opening to form pyrazole derivatives via dipolar cycloaddition (Figure 1) .

Example Pathway :

Isoxazole+AlkyneΔ or Cu I Pyrazole Derivative

Key Observations :

Nucleophilic Substitution at the Imidazole Moiety

The imidazole’s N–H proton is reactive toward alkylation or acylation:

-

Alkylation : Treatment with α-chloroketones or arylmethyl chlorides in DMF/K2CO3 yields N-alkylated products (Table 1) .

Table 1 : Alkylation of Imidazole Derivatives

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Imidazole-propyl chain | α-Chloroketone | N-Alkylated imidazole derivative | 70–86 |

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acylimidazoles.

Hydrolysis of the Isoxazole Ring

Under acidic or basic conditions, the isoxazole ring undergoes hydrolysis to form β-keto amides:

-

Acidic Hydrolysis :

IsoxazoleHCl aq refluxβ Keto Amide+NH3This reaction is critical for generating intermediates for further functionalization.

-

Basic Hydrolysis : NaOH/EtOH cleaves the ring to yield dicarbonyl compounds .

Catalytic Functionalization

The phenyl and imidazole groups enable cross-coupling reactions:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids modifies the phenyl substituent (Scheme 1) .

-

Buchwald–Hartwig Amination : Introduces amino groups at the imidazole’s C2 position .

Table 2 : Catalytic Modifications

| Reaction Type | Catalyst | Functional Group Introduced | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | Aryl | 75–90 |

| Buchwald–Hartwig | Pd2(dba)3 | Amino | 65–80 |

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s structure facilitates non-covalent interactions:

-

Enzyme Inhibition : The imidazole moiety chelates metal ions in enzyme active sites (e.g., Trypanosoma brucei TryS inhibition, IC50 = 0.3–8.8 μM) .

-

Receptor Binding : The isoxazole-carboxamide scaffold mimics endogenous ligands for S1P1 receptors, enabling agonist activity .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Stable at pH 7.4 but hydrolyzes rapidly in acidic environments (t1/2 = 2 h at pH 2).

-

Oxidative Stability : Resists decomposition by H2O2 but degrades under strong oxidizing agents (e.g., KMnO4) .

Comparative Reactivity with Analogues

Table 3 : Reactivity of Structural Analogues

| Compound | Key Reaction | Product Yield (%) |

|---|---|---|

| 5-(3-Chlorophenyl)isoxazole derivative | Cycloaddition with alkynes | 89 |

| 5-(4-Methoxyphenyl)isoxazole analogue | Nucleophilic substitution (Cl⁻) | 78 |

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with imidazole and isoxazole moieties exhibit significant anticancer properties. A study involving similar compounds demonstrated their effectiveness against various cancer cell lines, suggesting that 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide may also possess such activity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .

- Anti-inflammatory Effects

- Neuroprotective Properties

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | |

| Anti-inflammatory | Inhibits inflammatory enzyme activity | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

-

Anticancer Study

- In a recent study, derivatives of isoxazole were tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This highlights the potential of this compound as a candidate for further development .

- Inflammation Model

- Neuroprotection Experiment

Mecanismo De Acción

The mechanism of action of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isoxazole ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

5-phenyl-1H-imidazole: Shares the imidazole ring but lacks the isoxazole ring and additional substituents.

Isoxazole-3-carboxamide: Contains the isoxazole ring but lacks the imidazole ring and phenyl groups.

Uniqueness

What sets 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide apart is its combination of both imidazole and isoxazole rings, along with phenyl groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity .

Actividad Biológica

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This compound features an isoxazole ring, a phenyl group, and an imidazole moiety, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of isoxazole derivatives typically involves the formation of the isoxazole ring through cyclization reactions, followed by the introduction of various substituents. Common methods include the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazoles. Subsequent functionalization can be achieved through amidation or other coupling reactions to yield the final product .

Biological Activity Overview

Isoxazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For instance, in studies involving various cancer cell lines (e.g., MCF-7, HeLa), certain derivatives showed significant cytotoxic effects with IC50 values indicating potent activity .

- Antimicrobial Properties : Isoxazole-based compounds have demonstrated antimicrobial effects against bacteria and fungi. The mechanisms often involve interference with essential microbial processes or enzymes critical for pathogen survival .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

A study evaluated a series of isoxazole-carboxamide derivatives for their cytotoxicity against different cancer cell lines. Notably:

- Compound 2d exhibited an IC50 of 15.48 μg/ml against HeLa cells.

- Compound 2e showed an IC50 of approximately 23 μg/ml against Hep3B cells.

These results indicate that modifications in the isoxazole structure can significantly enhance anticancer potency .

Antimicrobial Efficacy

In another investigation, a range of isoxazole derivatives was tested for their antimicrobial activity. The findings suggested that specific structural modifications led to enhanced efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The compounds acted by disrupting cellular functions critical for microbial growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to various enzymes, modulating their activity and influencing biochemical pathways.

- Cell Cycle Disruption : Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies .

Structure-Activity Relationship (SAR)

The effectiveness of isoxazole derivatives often hinges on their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Substituents | Enhance binding affinity to targets |

| Phenyl Groups | Affect lipophilicity and cellular uptake |

| Carboxamide Moiety | Influence solubility and bioavailability |

Research has demonstrated that altering these features can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Propiedades

IUPAC Name |

5-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(19-16-20(28-25-19)17-8-3-1-4-9-17)24-12-7-14-26-15-13-23-21(26)18-10-5-2-6-11-18/h1-6,8-11,13,15-16H,7,12,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDRBZOIMFNUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.